solubility of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride in water vs DMSO
solubility of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride in water vs DMSO
An In-Depth Technical Guide: Solubility Profile of 5-(Piperazin-1-yl)pyridin-2-amine Dihydrochloride[1]
Executive Summary
5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride (CAS: 1956322-95-4) is a critical intermediate in the synthesis of CDK4/6 inhibitors like Palbociclib.[1][2] Its solubility profile is dictated by the ionic nature of the dihydrochloride salt form, which stands in sharp contrast to its free base counterpart.
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Water Solubility: High. The dihydrochloride salt is highly soluble in water due to the ionization of the piperazine and pyridine nitrogen atoms, facilitating strong ion-dipole interactions.
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DMSO Solubility: Moderate to Good. Soluble in Dimethyl Sulfoxide (DMSO) suitable for preparing stock solutions (typically 10–50 mM), though less soluble than in water on a molar basis due to the poor solvation of chloride anions by DMSO.[2]
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Critical Distinction: While the free base (CAS: 1082876-26-3) is only slightly soluble in organic solvents and poorly soluble in water, the dihydrochloride salt is engineered specifically for aqueous solubility.[1]
Physicochemical Profile & Solubility Mechanism
To manipulate this compound effectively, one must understand the structural drivers of its solubility.[2]
Structural Analysis
The compound consists of a pyridine ring substituted with a primary amine at position 2 and a piperazine ring at position 5.[2]
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Basic Centers:
Dissolution Mechanism: Water vs. DMSO[1][2]
| Feature | Water ( | DMSO ( |
| Solvent Type | Polar Protic | Polar Aprotic |
| Dielectric Constant | ~80 (High) | ~47 (Moderate) |
| Solvation Mechanism | Ion-Dipole & H-Bonding: Water molecules form a hydration shell around the protonated ammonium cations ( | Dipole-Dipole: DMSO solvates the cationic organic core effectively via its oxygen atom but solvates chloride anions poorly (naked anion effect), which can limit the solubility of dihydrochloride salts compared to water. |
| Thermodynamics | Enthalpically favorable due to strong hydration energy of ions.[2] | Entropy-driven; less enthalpic stabilization for |
| Resulting pH | Acidic (~pH 2–4): Dissolution releases protons, significantly lowering the pH of unbuffered water.[2] | Neutral/Apparent: DMSO has no intrinsic pH, but adding water to the stock can reveal acidity.[2] |
Visualization: Solubility Decision Logic
The following decision tree guides the solvent selection process based on the experimental end-goal.
Figure 1: Decision matrix for solvent selection based on application. Water is preferred for high-concentration dosing, while DMSO is standard for cellular assay stocks.[1][2]
Experimental Protocols
These protocols are designed to be self-validating. Always use analytical-grade solvents.[1]
Protocol A: Preparation of 10 mM DMSO Stock (Standard)
Best for: Cell culture spikes, biochemical assays, and long-term storage.[1]
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Calculate Mass: Determine the molecular weight (MW) of the dihydrochloride salt (approx. 251.15 g/mol , verify specific batch COA as hydration states vary).
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Formula:
[1]
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Weighing: Weigh the target amount of 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride into a sterile microcentrifuge tube.
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Critical: Minimize exposure to air; dihydrochlorides can be hygroscopic.
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Solvent Addition: Add Anhydrous DMSO (Grade ≥99.9%) to the tube.
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Do not use water-containing DMSO, as it may hydrolyze the salt over time.
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Dissolution: Vortex vigorously for 30–60 seconds.
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Visual Check: Solution should be clear and colorless to pale yellow.[2] If particles persist, sonicate at 37°C for 5 minutes.
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Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C or -80°C.
Protocol B: Preparation of Aqueous Dosing Solution
Best for: Animal studies (Oral/IP/IV).
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Vehicle Selection: Use Sterile Water for Injection or 0.9% Saline .[2]
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Note on PBS: Phosphate Buffered Saline (PBS) has a pH of ~7.[2]4. Dissolving high concentrations of dihydrochloride salt may overcome the buffer capacity or, conversely, the buffer may force the compound to its free-base form, potentially causing precipitation. Water is safer for initial dissolution. [2]
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Dissolution: Add the solid compound to sterile water. It should dissolve rapidly.[2]
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pH Adjustment (Critical):
Protocol C: Saturation Solubility Determination (Shake-Flask Method)
Use this if exact solubility data is missing from your batch's COA.[1][2]
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Excess Addition: Add excess solid compound (e.g., 50 mg) to 1 mL of solvent (Water or DMSO) in a glass vial.
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Equilibration: Shake or stir at 25°C for 24 hours.
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Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter.
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Quantification: Analyze the filtrate via HPLC-UV (254 nm) against a standard curve prepared from a low-concentration DMSO stock.
Best Practices & Troubleshooting
| Issue | Cause | Solution |
| Precipitation in PBS/Media | "Salting out" or pH shift.[1][2] The free base forms at pH > 8. | Dilute the DMSO stock into media slowly with vortexing. Keep final DMSO concentration < 0.5%.[2] If dosing, use a formulation vehicle like 5% Tween-80 / Water rather than pure PBS.[1][2] |
| Cloudy DMSO Stock | Moisture absorption (DMSO is hygroscopic).[2] | Use fresh, anhydrous DMSO. Sonicate at 40°C. If irreversible, discard and prepare fresh. |
| Color Change (Darkening) | Oxidation of the aniline/piperazine moiety.[2] | Protect from light.[2] Store under inert gas (Nitrogen/Argon). Ensure stock is frozen (-20°C). |
References
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ChemicalBook. 5-(Piperazin-1-yl)pyridin-2-amine Chemical Properties and Safety. Retrieved from .
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BLDpharm. 5-(Piperazin-1-yl)pyridin-2-amine dihydrochloride Product Data. Retrieved from .
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National Institutes of Health (NIH). Comparison of Dimethyl Sulfoxide and Water as Solvents for Susceptibility Testing.[2] Retrieved from .
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BenchChem. Impact of Hygroscopic DMSO on Hydrochloride Salt Solubility. Retrieved from .
